molecular formula BF3HKO B081889 Potassium trifluorohydroxyborate(1-) CAS No. 13876-98-7

Potassium trifluorohydroxyborate(1-)

Cat. No.: B081889
CAS No.: 13876-98-7
M. Wt: 123.91 g/mol
InChI Key: YKFUDQQSSVOYFF-UHFFFAOYSA-N
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Description

Potassium trifluorohydroxyborate(1−) (CAS: 13876-98-7) is a boron-containing anion with the molecular formula BF₃HO⁻·K⁺. It belongs to the class of trifluoroborate salts, characterized by a tetrahedral boron center bonded to three fluorine atoms and one hydroxyl group, stabilized by a potassium counterion . This compound is structurally unique due to the presence of both fluorine (electron-withdrawing) and hydroxyl (electron-donating) groups, which influence its reactivity and stability. It is used in organic synthesis as a precursor for fluorination reactions and as a ligand in coordination chemistry .

Properties

CAS No.

13876-98-7

Molecular Formula

BF3HKO

Molecular Weight

123.91 g/mol

IUPAC Name

potassium;trifluoro(hydroxy)boranuide

InChI

InChI=1S/BF3HO.K/c2-1(3,4)5;/h5H;/q-1;+1

InChI Key

YKFUDQQSSVOYFF-UHFFFAOYSA-N

SMILES

[B-](O)(F)(F)F.[K+]

Isomeric SMILES

[B-](O)(F)(F)F.[K+]

Canonical SMILES

[B-](O)(F)(F)F.[K+]

Other CAS No.

13876-98-7

Pictograms

Irritant

Origin of Product

United States

Scientific Research Applications

Chemical Synthesis

Potassium trifluorohydroxyborate(1-) serves as a versatile reagent in organic synthesis. Its ability to act as a Lewis acid allows it to facilitate various chemical reactions, including:

  • Cross-Coupling Reactions : It is used in Suzuki-Miyaura coupling reactions, where it helps form carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. This application is vital in the synthesis of pharmaceuticals and agrochemicals.
  • Polymerization : The compound can initiate polymerization processes, particularly in the production of fluorinated polymers, which exhibit enhanced thermal stability and chemical resistance.

Catalysis

In catalysis, potassium trifluorohydroxyborate(1-) has been noted for its efficiency in several reactions:

  • Alkylation and Acylation : The compound acts as a catalyst for alkylation reactions, enabling the introduction of alkyl groups into organic molecules.
  • Transacetalation Reactions : It is employed in carbohydrate chemistry for transacetalation, which is crucial for modifying sugar derivatives.

Materials Science

The unique properties of potassium trifluorohydroxyborate(1-) make it useful in materials science:

  • Flame Retardants : It can be incorporated into polymer matrices to enhance flame retardancy. The trifluoro group contributes to the material's thermal stability.
  • Glass and Ceramics : The compound is utilized in the production of specialized glass and ceramic materials, where it aids in achieving desired mechanical properties.

Biological Research

While the biological effects of potassium trifluorohydroxyborate(1-) require further investigation, preliminary studies suggest potential applications in biological systems:

  • Drug Delivery Systems : Its reactivity may be harnessed to develop drug delivery systems that release therapeutic agents in a controlled manner.
  • Bioconjugation : The hydroxy group can facilitate bioconjugation processes, allowing for the attachment of biomolecules to surfaces or carriers.

Comparison with Similar Compounds

Structural Comparisons

Potassium Trifluoroborates with Organic Substituents
  • Potassium (3-Butenyl)trifluoroborate (CAS: N/A): Contains a butenyl group instead of a hydroxyl group. The structure is C₄H₇BF₃K , with boron bonded to three fluorines and a butenyl chain. This compound is used in Suzuki-Miyaura cross-coupling reactions due to its stability and reactivity with palladium catalysts .
  • Potassium Trifluoro(1-(tert-butoxycarbonyl)-5-methoxy-1H-indol-2-yl)borate : Features an indole ring with a Boc-protected amine. Its bulky aromatic substituent enhances steric hindrance, making it suitable for selective coupling reactions .
Inorganic Trifluoroborate Derivatives
  • Potassium Difluorodihydroxyborate(1−) (CAS: 85392-66-1): Formula H₂BF₂KO₂ , with two hydroxyl and two fluorine groups. This compound exhibits higher hydrophilicity due to additional hydroxyl groups, enabling applications in aqueous-phase reactions .
  • Hydrogen Trifluorohydroxyborate(1−) (CAS: 16903-52-9): The protonated form (BF₃H₂O⁻ ) lacks the potassium counterion, making it more acidic and less stable under ambient conditions .

Chemical Reactivity

  • Electrophilicity : The hydroxyl group in potassium trifluorohydroxyborate(1−) increases its susceptibility to hydrolysis compared to fully fluorinated analogs like potassium trifluoro(p-tolyl)borate (CAS: 216434-82-1), which is stable in protic solvents .
  • Cross-Coupling Efficiency: Potassium trifluorohydroxyborate(1−) is less reactive in Suzuki couplings than aryl-substituted trifluoroborates (e.g., potassium trifluoro(4-fluorophenyl)borate, CAS: 192863-35-7) due to its inorganic backbone .
  • Acid-Base Behavior: The hydroxyl group allows participation in hydrogen bonding, unlike non-hydroxylated derivatives such as potassium vinyltrifluoroborate (CAS: 13682-77-4), which is inert to proton exchange .

Physical Properties

Property Potassium Trifluorohydroxyborate(1−) Potassium Difluorodihydroxyborate(1−) Potassium (3-Butenyl)trifluoroborate
Molecular Weight (g/mol) 138.83 122.93 162.00
Solubility Soluble in polar aprotic solvents Highly soluble in water Low solubility in water
Thermal Stability Decomposes above 200°C Stable up to 150°C Stable up to 300°C
Refractive Index 1.316 (lit.) N/A N/A
Boiling Point 100°C (decomposition) N/A >300°C

Data compiled from

Q & A

Q. What are the recommended synthetic routes for preparing potassium trifluorohydroxyborate(1−), and how can reaction efficiency be optimized?

Potassium trifluorohydroxyborate(1−) is typically synthesized via the reaction of boron trifluoride (BF₃) with potassium hydroxide (KOH) in aqueous media, followed by controlled fluorination. A methodologically rigorous approach involves using potassium hydrogen fluoride (KHF₂) as a fluorinating agent, as demonstrated in the synthesis of analogous trifluoroborate salts . Key optimization parameters include:

  • Temperature control : Maintaining 0–5°C during BF₃ gas introduction to prevent hydrolysis side reactions.
  • Stoichiometric ratios : A 1:3 molar ratio of BF₃ to KHF₂ ensures complete fluorination .
  • Purification : Recrystallization from ethanol/water mixtures improves purity (>98% by NMR).

Q. How should researchers characterize the purity and structural integrity of potassium trifluorohydroxyborate(1−)?

Critical characterization methods include:

Technique Key Parameters Expected Data
¹⁹F NMR Chemical shift (δ) in D₂Oδ = −134 to −137 ppm (BF₃OH⁻)
FT-IR B-F stretching bands1050–1100 cm⁻¹
Elemental Analysis B, F, K contentTheoretical: B (10.4%), F (54.8%), K (37.6%)
XRD Crystal structureOrthorhombic system, space group Pnma (validated against ICSD databases)

Q. What safety protocols are essential for handling potassium trifluorohydroxyborate(1−) in laboratory settings?

  • PPE : Safety goggles, nitrile gloves (EN 374 standard), and lab coats are mandatory. Face shields are required during high-risk procedures (e.g., grinding solids) .
  • Ventilation : Use fume hoods for reactions releasing HF vapors.
  • Spill Management : Neutralize spills with calcium carbonate (CaCO₃) to immobilize fluoride ions .
  • Storage : Keep in airtight containers under nitrogen at 2–8°C to prevent hydrolysis .

Advanced Research Questions

Q. How do computational studies explain the reactivity of potassium trifluorohydroxyborate(1−) in Suzuki-Miyaura cross-coupling reactions?

Density Functional Theory (DFT) calculations reveal that the trifluorohydroxyborate(1−) anion facilitates transmetallation by stabilizing the Pd(II) intermediate through weak B-O-Pd interactions. Key findings:

  • Energy barrier : The activation energy for transmetallation is reduced by 12–15 kcal/mol compared to tetrafluoroborate salts .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance anion dissociation, improving catalytic turnover .
    Experimental validation involves monitoring reaction kinetics via in-situ ¹⁹F NMR to correlate computational predictions with observed yields (>85% with aryl chlorides) .

Q. What strategies resolve contradictions in reported thermal stability data for potassium trifluorohydroxyborate(1−)?

Discrepancies in decomposition temperatures (reported as 150–200°C) arise from hydration states and impurities. Methodological resolutions include:

  • Thermogravimetric Analysis (TGA) : Conduct under inert gas (N₂) with heating rates ≤5°C/min to isolate dehydration events .
  • Dynamic Vapor Sorption (DVS) : Quantify hygroscopicity (Δm = ~5% at 80% RH) to account for water content in stability assessments .
    Consensus data indicate anhydrous forms decompose at 185°C ±5°C .

Q. How can researchers mitigate challenges in quantifying trace fluoride impurities in potassium trifluorohydroxyborate(1−) samples?

Fluoride contamination (>100 ppm) adversely impacts catalytic applications. Advanced analytical approaches:

  • Ion Chromatography (IC) : Use a Dionex IonPac AS18 column with suppressed conductivity detection (LOD = 0.1 ppm) .
  • Fluoride-Selective Electrodes : Calibrate with TISAB III to mask interfering ions (e.g., OH⁻) .
    Pre-treatment: Wash samples with cold, deionized water (3×) to remove surface-adsorbed fluorides .

Q. What mechanistic insights explain the compound’s role in nucleophilic substitution reactions?

The trifluorohydroxyborate(1−) anion acts as a "masked" fluoride source. Mechanistic studies (e.g., ¹⁹F NMR line-broadening experiments) show:

  • Step 1 : Anion dissociation in polar solvents (K⁺ dissociation constant Kd = 1.2×10⁻³ M in DMSO).
  • Step 2 : Fluoride release via hydrolysis (BF₃OH⁻ + H₂O → BF₃(OH₂)⁻ → F⁻ + BF₂(OH)₂⁻) .
    Applications: Fluorination of aryl iodides with Cu(I) catalysts achieves >90% yield under mild conditions (50°C, 12 h) .

Q. How do isotopic labeling studies (e.g., ¹⁰B/¹¹B) enhance understanding of boron coordination chemistry in this compound?

¹¹B NMR isotopic shifts (Δδ = 1.5–2.0 ppm for ¹⁰B vs. ¹¹B) clarify coordination geometry. Key observations:

  • Trigonal-planar geometry : Dominates in anhydrous forms (¹¹B δ = 18–20 ppm).
  • Tetrahedral distortion : Observed in hydrated forms (¹¹B δ = 5–7 ppm) due to H₂O ligand incorporation .
    Implications: Hydration state directly impacts reactivity in cross-coupling and fluorination reactions .

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